4-Nonylpyridine

描述

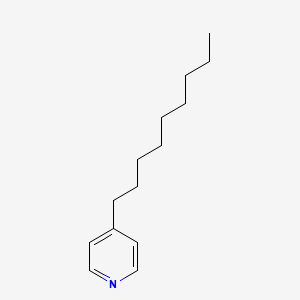

Structure

3D Structure

属性

IUPAC Name |

4-nonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-9-14-10-12-15-13-11-14/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPZVDQDDRHZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541748 | |

| Record name | 4-Nonylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40089-92-7 | |

| Record name | 4-Nonylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification of 4 Nonylpyridine and Its Analogues

Established Synthetic Pathways for 4-Nonylpyridine

The synthesis of this compound can be achieved through several established chemical routes. These methods provide the foundational framework for obtaining the core structure, which can then be further modified.

Seminal Preparative Methodologies

One of the early and notable methods for preparing this compound involves the reaction of 4-picoline with formaldehyde (B43269) to produce 4-pyridineethanol. This intermediate is subsequently dehydrated to yield 4-vinylpyridine. chemicalbook.comgoogle.com Another significant approach involves the Chichibabin reaction, where 4-(5-nonyl)pyridine (B1580862) is reacted with sodamide. This reaction can lead to the formation of 2-amino-4-(5-nonyl)pyridine, and under certain conditions, can also produce 4,4'-di-(5-nonyl)-2,2'-bipyridyl. prepchem.comprepchem.com The yield of the amino product can be significantly influenced by the reaction conditions, with modifications to the process leading to improved outcomes. prepchem.com

Additionally, Grignard reagents have been utilized in the synthesis of substituted pyridines. The addition of a Grignard reagent to a pyridine (B92270) N-oxide in THF at room temperature, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org This methodology offers a versatile route to various pyridine derivatives. The Hantzsch pyridine synthesis represents another classical and important method, involving the condensation of a β-dicarbonyl compound with an aldehyde and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine derivative. organic-chemistry.orgslideshare.net

Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile platform for a variety of chemical modifications, leading to a range of functionalized analogs with distinct properties. These derivatization strategies include N-oxidation, the preparation of diol derivatives, and the quaternization of polymeric forms.

Synthesis of 4-(5-Nonyl)pyridine N-Oxide

The oxidation of the nitrogen atom in the pyridine ring to form an N-oxide is a common derivatization strategy. Pyridine-N-oxides are typically synthesized by treating the parent pyridine with a peroxy acid, such as peroxybenzoic acid or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orggoogle.com The first synthesis of pyridine-N-oxide was reported by Jakob Meisenheimer using peroxybenzoic acid. wikipedia.org

For pyridines bearing substituents susceptible to oxidation, such as a sulfide (B99878) group, direct oxidation with peracids like m-CPBA can be problematic as it may also oxidize the substituent. google.com In such cases, alternative synthetic strategies are required. The structure of pyridine-N-oxide is planar, with an N-O bond distance of 1.34 Å. wikipedia.org The synthesis of pyridine-N-oxides can also be achieved using hydrogen peroxide in acetic acid, and the use of microreactors for these reactions has been explored to improve safety and efficiency. bme.hu

Table 1: Synthesis of Pyridine-N-Oxide Derivatives

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Pyridine | Peracetic acid (40%) | None | 85°C | Pyridine-N-oxide | orgsyn.org |

| 4-Nitropyridine | m-Chloroperoxybenzoic acid | Dichloromethane | 0-25°C, 24h | 4-Nitropyridine-N-oxide | google.com |

| 4-Cyanopyridine | m-Chloroperoxybenzoic acid | Dichloromethane | 0-25°C, 24h | 4-Cyanopyridine-N-oxide | google.com |

| 4-Methylpyridine | m-Chloroperoxybenzoic acid | Dichloromethane | 0-25°C, 24h | 4-Methylpyridine-N-oxide | google.com |

Preparation of 6-Nonylpyridine-2,4-diol and Related Pyridine/Dihydropyridine Alkaloids

The synthesis of pyridine and dihydropyridine alkaloids, including those with nonyl substituents, has been a subject of interest. 6-Nonylpyridine-2,4-diol has been identified as a potent agonist for the G protein-coupled receptor 84 (GPR84). google.comacs.org The synthesis of such diol derivatives can be approached through various methods. One general procedure involves the reaction of 2-mercaptopyrimidine-4,6-diol (B8817847) with an appropriate alkyl bromide in the presence of a base. amazonaws.com

The Hantzsch synthesis is a versatile method for preparing dihydropyridine derivatives from an aldehyde, a β-ketoester, and ammonia. organic-chemistry.org These dihydropyridines can then be oxidized to form the corresponding pyridine derivatives. organic-chemistry.org The alkylation of dihydropyridines has also been explored as a route to introduce substituents like a nonyl group onto the pyridine ring. clockss.org

Table 2: Synthesis of 2-Alkylpyrimidine-4,6-diol Derivatives

| Starting Material | Alkyl Bromide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Mercaptopyrimidine-4,6-diol | 1-Bromohexane | Reflux in EtOH/H2O with KI and KOH | 2-(Hexylthio)pyrimidine-4,6-diol | 17% | amazonaws.com |

| 2-Mercaptopyrimidine-4,6-diol | 1-Bromododecane | Reflux in EtOH/H2O with KI and KOH | 2-(Dodecylthio)pyrimidine-4,6-diol | 8% | amazonaws.com |

Quaternization of Poly(4-vinylpyridine) Derivatives for Structure-Property Investigations

The quaternization of poly(4-vinylpyridine) (P4VP) with alkyl halides, such as nonyl bromide, is a key modification to create cationic polymers with tailored properties. tandfonline.com This process involves the reaction of the nitrogen atom of the pyridine ring in the polymer with an alkyl bromide, leading to the formation of a pyridinium (B92312) salt. The degree of quaternization can be controlled by adjusting the molar ratio of the alkyl halide to the vinylpyridine units. mdpi.com

The kinetics of the quaternization reaction have been studied extensively, with factors such as the solvent, temperature, and the structure of the alkyl bromide influencing the reaction rate. rsc.orgrsc.org The properties of the resulting quaternized polymers, including their thermal stability, optical properties, and solubility, are highly dependent on the degree of quaternization and the nature of the alkyl substituent. mdpi.comresearchgate.netdntb.gov.ua These materials have been investigated for various applications, including as antibacterial coatings. clarkson.edu

Table 3: Quaternization of Poly(4-vinylpyridine)

| Polymer | Quaternizing Agent | Solvent | Conditions | Application/Study | Reference |

|---|---|---|---|---|---|

| Poly(4-vinylpyridine) | Methyl iodide | Ethanol | Reflux, 4h | Physicochemical and optical properties study | mdpi.com |

| Poly(4-vinylpyridine) | Octyl bromide, Dodecyl bromide | Not specified | Not specified | Study of molecular weight effect on quaternization | tandfonline.com |

| Polystyrene-block-poly(4-vinylpyridine) | 1-Bromohexane | DMF | Not specified | Antibacterial coatings | clarkson.edu |

| Poly(4-vinylpyridine) | n-Alkyl bromides | Propylene carbonate | Not specified | Kinetic and viscometric measurements | rsc.org |

Coordination Chemistry and Ligand Properties of 4 Nonylpyridine

Ligand Behavior in Transition Metal Complexes

Ruthenium Complexes: Synthesis, Photophysical, and Electrochemical Properties

Research into ruthenium complexes bearing pyridine (B92270) ligands has been extensive, driven by their interesting photophysical and electrochemical properties which are applicable in fields like dye-sensitized solar cells and photocatalysis. The introduction of substituents on the pyridine ring, such as the nonyl group in 4-nonylpyridine, allows for the fine-tuning of these properties.

A study reported the synthesis, characterization, photoluminescence, and electrochemical properties of a ruthenium compound with 4-(5-nonyl)pyridine (B1580862), specifically [Ru(4-(5-nonyl)pyridine)(p-cymene)Cl2] (referred to as Ru1). The investigation also included analogous complexes with other 4-substituted pyridines to understand the effect of the side group. The photophysical and electrochemical properties were analyzed, revealing that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for these types of complexes are in the range of -5.51 to -5.52 eV and -3.04 to -3.07 eV, respectively. The specific values for the this compound complex were part of this systematic study, which aimed to create compounds with potential applications as anticancer and antibacterial agents due to the tailored electronic and solubility characteristics imparted by the ligands.

The general approach to synthesizing such ruthenium(II) polypyridyl complexes involves the reaction of a suitable ruthenium precursor with the desired pyridine-based ligands. The resulting complexes typically exhibit metal-to-ligand charge transfer (MLCT) bands in their absorption spectra and are often luminescent. The electrochemical behavior, particularly the redox potentials, is crucial for applications in electron transfer processes.

Table 1: Electrochemical Properties of a Ruthenium Complex with a 4-substituted Pyridine Ligand

| Property | Energy Level (eV) |

| HOMO | -5.51 to -5.52 |

| LUMO | -3.04 to -3.07 |

Note: The data represents a range for a series of complexes including a 4-(5-nonyl)pyridine ligand.

Copper Complexes: Synthesis and Coordination Characteristics

The coordination chemistry of copper with N-donor ligands, including pyridine and its derivatives, is a vast and well-studied field. These complexes exhibit a wide range of coordination numbers and geometries, leading to diverse applications in catalysis, materials science, and bioinorganic chemistry. While specific studies on the synthesis and coordination of copper complexes exclusively with this compound are not extensively documented in the readily available literature, the behavior can be inferred from studies on similar 4-alkylpyridine ligands.

Generally, 4-alkylpyridines act as monodentate ligands, coordinating to the copper center through the nitrogen atom. The synthesis of such complexes typically involves the reaction of a copper(II) salt (e.g., copper chloride, copper nitrate) with the 4-alkylpyridine ligand in a suitable solvent. The resulting coordination environment around the copper ion is influenced by factors such as the stoichiometry of the reactants, the nature of the counter-anion, and the solvent used. Common geometries for copper(II) complexes include tetrahedral, square planar, square pyramidal, and octahedral.

For instance, studies on copper complexes with other substituted pyridines have shown the formation of mononuclear, binuclear, and polymeric structures. The nonyl group in this compound would be expected to enhance the lipophilicity of the resulting copper complexes, making them more soluble in nonpolar organic solvents. This property is particularly advantageous for applications in homogeneous catalysis in organic media. The electronic effect of the 4-nonyl group is primarily inductive, slightly increasing the electron density on the pyridine nitrogen and thus its basicity compared to unsubstituted pyridine, which could lead to stronger coordination to the copper center.

Iron Complexes: Design as Photosensitizers

Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to ruthenium for use in photosensitizers for applications such as dye-sensitized solar cells (DSSCs). The primary challenge in using iron complexes is the typically short-lived metal-to-ligand charge-transfer (MLCT) excited states. The design of the ligand sphere around the iron center is therefore critical to improving their photophysical properties.

In the context of iron-based DSSCs, this compound has been mentioned as an additive in the electrolyte solution. In this role, it is not a direct ligand to the iron center of the photosensitizer but rather functions to modify the surface of the semiconductor (e.g., TiO2) and influence the energetics at the dye-semiconductor interface. This can lead to improved device performance by, for example, suppressing charge recombination.

However, the query focuses on the design of iron complexes as photosensitizers where this compound is a ligand. While the literature prominently features this compound as an electrolyte additive, there is less direct evidence of its incorporation as a primary ligand in the iron photosensitizer complexes themselves. Hypothetically, if this compound were used as a ligand in an iron photosensitizer, its role would be to modulate the electronic properties of the complex. The electron-donating alkyl group would slightly raise the energy of the iron d-orbitals, which could influence the energy of the MLCT states. Additionally, the bulky nonyl group could provide steric hindrance, potentially affecting the coordination geometry and the stability of the complex. The increased solubility in organic solvents would also be a practical advantage for the synthesis and purification of the photosensitizer. Research on iron complexes with various substituted pyridine ligands is ongoing to optimize their performance as photosensitizers.

Stoichiometry and Structural Elucidation of Metal-4-Nonylpyridine Complexes

Mechanistic Insights into Complex Formation During Extraction (e.g., GaCl4−, FeCl4− species)

This compound, due to its basic nitrogen atom and the lipophilic nonyl chain, can act as an extractant in solvent extraction processes for the separation of metal ions. The mechanism of extraction often involves the formation of ion-pair complexes, particularly for metals that can form anionic species in aqueous solutions.

The extraction process with this compound (represented as L) in an organic solvent would proceed via an anion exchange mechanism. First, the pyridine nitrogen is protonated by the acid in the aqueous phase:

L(org) + H⁺(aq) ⇌ LH⁺(org)

Then, the protonated extractant forms an ion pair with the metalate anion at the aqueous-organic interface, which is then extracted into the organic phase:

LH⁺(org) + [MCl₄]⁻(aq) ⇌ [LH⁺][MCl₄]⁻(org)

where M is Ga(III) or Fe(III).

This mechanism is supported by studies on the extraction of other metals. For instance, the solvent extraction of technetium(VII) as the pertechnetate (B1241340) anion (TcO₄⁻) by this compound has been investigated. The results of these partition experiments were used to deduce the nature of the extracted species, which is consistent with the formation of an ion-pair between the protonated this compound and the anionic metal species. The stoichiometry of the extracted complex is determined by the charge of the metal anion and the extractant. For a singly charged anion like [GaCl₄]⁻ or [FeCl₄]⁻, a 1:1 stoichiometry between the protonated extractant and the metal complex is expected.

Investigation of Coordination Modes and Geometries in Solid-State Materials

There is a lack of specific crystallographic data for metal complexes of this compound in the publicly accessible databases. However, the coordination modes and geometries can be predicted based on the extensive structural data available for complexes of pyridine and other 4-alkylpyridines.

In the solid state, this compound is expected to coordinate as a monodentate ligand through its nitrogen atom. The coordination geometry around the metal center will depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Common geometries such as tetrahedral, square planar, and octahedral are anticipated.

The presence of the long, flexible nonyl chain could influence the crystal packing in the solid state. Van der Waals interactions between the alkyl chains of adjacent complex molecules could lead to the formation of specific supramolecular architectures. For instance, the alkyl chains might interdigitate, leading to layered structures or other organized assemblies. This can have a significant impact on the material's properties, such as its solubility and melting point. The steric bulk of the nonyl group is not expected to significantly distort the coordination geometry at the metal center, as the substitution is at the 4-position, which is remote from the coordinating nitrogen atom.

Applications in Chemical Separations and Extraction Technologies

Liquid-Liquid Extraction of Specific Metal Ions by 4-Nonylpyridine

The versatility of this compound as an extractant is evident in its ability to selectively isolate a wide array of metal ions, contingent on the specific aqueous phase conditions such as acid concentration and the presence of complexing agents.

Extraction of Group 12 Metals: Zinc(II) and Mercury(II)

Research has shown that 4-(5-nonyl)pyridine (B1580862) is an effective extractant for trace amounts of Mercury(II) from aqueous iodide solutions. The high partition values observed indicate a strong affinity of the extractant for the mercury-iodide complex. This efficiency is maintained over a wide range of acid concentrations, including hydrochloric, nitric, and sulfuric acids. The optimal conditions for this extraction are influenced by factors such as the concentration of mineral acids and iodide ions. Notably, common salts have been found to have minimal impact on the extraction efficiency. The regeneration of the solvent can be achieved by stripping the mercury with a moderately concentrated nitric acid solution. This suggests that this compound is a more potent extractant for iodide complexes of mercury when compared to conventional primary, secondary, tertiary, and quaternary amines.

Extraction of Group 13 Metals: Gallium(III)

The extraction of Gallium(III) from hydrochloric acid solutions using 4-(5-nonyl)pyridine dissolved in benzene (B151609) has been a subject of detailed study. Quantitative extraction of gallium can be achieved from both moderately concentrated and dilute acid solutions, particularly those containing high concentrations of neutral cations with a high charge density. The efficiency of extraction is dependent on the acidity of the aqueous phase and the concentration of the this compound in the organic phase. Investigations into the stoichiometry of the extracted species suggest the formation of (NPyH)⁺GaCl₄⁻ and (NPyH·NPy)⁺GaCl₄⁻ at macro and trace concentrations of the metal, respectively. The extraction process is rapid and demonstrates good selectivity, allowing for the separation of gallium from various other elements.

Extraction of Transition Metals: Copper(II), Cobalt(II), Iron(III)

Detailed research findings on the specific use of this compound for the liquid-liquid extraction of Copper(II), Cobalt(II), and Iron(III) are not extensively available in the public domain. While the extraction of these metals using other pyridine (B92270) derivatives and extractant types is well-documented, specific data pertaining to this compound remains limited.

Extraction of Nuclear Materials: Uranium(VI), Zirconium(IV), Technetium(VII), Cerium(IV)

This compound has been investigated for its potential in the separation of valuable and strategic nuclear materials.

The extraction of Technetium(VII) by 4-(5-nonyl)pyridine has been studied from various aqueous solutions, with separations from Uranium and other fission products being successfully achieved in nitrate (B79036) media. The nature of the extracted species has been inferred from partition experiments, which have explored the influence of nitric acid, sodium hydroxide (B78521), sulfuric acid, and hydrochloric acid concentrations on the extraction efficiency. Studies have detailed the extraction of Technetium(VII) and Molybdenum(VI) using 0.1M this compound in xylene from different acid solutions. Furthermore, the separation of carrier-free ⁹⁹Tc from irradiated molybdenum and its decontamination from other elements have been demonstrated.

With regard to Uranium(VI), its separation from Technetium(VII) has been a key aspect of studies involving this compound. The extraction of uranium from nitric acid solutions using 0.1M this compound in xylene has been investigated as part of these separation studies.

Extraction of Metalloids: Selenium

Specific research detailing the liquid-liquid extraction of Selenium using this compound as the primary extractant is not available in the current body of scientific literature. While the extraction of selenium with other types of extractants has been reported, the application of this compound for this purpose has not been documented.

Mechanistic Studies of Extraction Processes

The mechanism by which this compound extracts metal ions from acidic aqueous solutions is predominantly based on the principle of ion-pair formation. In an acidic medium, the nitrogen atom of the pyridine ring in the this compound molecule becomes protonated, forming a bulky organic cation, often denoted as NPyH⁺.

Simultaneously, in the aqueous phase, the metal ion of interest typically forms an anionic complex with the conjugate base of the acid present (e.g., chloride, nitrate, or iodide ions). For instance, in a hydrochloric acid medium, a metal ion Mⁿ⁺ may form an anionic species such as [MClₓ]⁽ⁿ⁻ˣ⁾⁻.

The extraction process then proceeds via the association of the protonated this compound cation with the anionic metal complex at the aqueous-organic interface. This results in the formation of a neutral, hydrophobic ion-pair, for example, [NPyH⁺]ₙ[MClₓ]ⁿ⁻, which is readily soluble in the organic diluent and is thus extracted from the aqueous phase.

The stoichiometry of the extracted species, i.e., the ratio of the this compound cation to the anionic metal complex, is dependent on the charge of the metal complex and the specific extraction conditions. For example, in the case of Gallium(III) extraction from hydrochloric acid, the formation of both 1:1 and 2:1 adducts of the 4-nonylpyridinium cation to the tetrachlorogallate(III) anion has been proposed. This indicates that under certain conditions, a second, neutral this compound molecule may associate with the initially formed ion pair, further enhancing its solubility in the organic phase.

The efficiency of the extraction is influenced by several factors, including the pH of the aqueous phase (which determines the extent of protonation of the this compound), the concentration of the acid and any complexing anions, and the concentration of the extractant in the organic phase. By carefully controlling these parameters, selective extraction of a target metal ion from a mixture of elements can be achieved.

Influence of Aqueous Phase Composition: Acid Concentration, Iodide Ions, and Salting-Out Agents

The composition of the aqueous phase is a critical factor that dictates the efficiency and selectivity of metal extraction using this compound. Key variables include the concentration of mineral acids and the presence of specific ions that can form extractable complexes.

Research on the extraction of Molybdenum(VI) from various mineral acid solutions using 4-(5-nonyl)pyridine highlights the profound influence of the aqueous environment. Studies show that Molybdenum(VI) is not extracted effectively from solutions containing only mineral acids such as hydrochloric acid (HCl), nitric acid (HNO₃), or sulfuric acid (H₂SO₄). However, the introduction of thiocyanate (B1210189) (SCN⁻) ions, which are chemically similar to iodide ions, dramatically enhances the extraction efficiency by a factor of nearly 1000. This enhancement is attributed to the formation of stable anionic complexes, such as [MoO₂(SCN)₄]²⁻, in the aqueous phase. The protonated this compound in the organic phase can then form an ion-pair with this complex, facilitating its transfer from the aqueous to the organic phase. The extraction efficiency in the presence of thiocyanate follows the order HCl > H₂SO₄ > HNO₃.

The presence of other salts can also influence the extraction equilibrium. For instance, in extraction systems involving related pyridine-based extractants for palladium recovery, an increase in the concentration of chloride ions (e.g., from NaCl) has been shown to have a negative impact on the extraction of palladium chloro-complexes. This can be due to competing equilibria in the aqueous phase or changes in the activity of the species involved.

Role of Organic Phase Parameters: Solvent Concentration and Diluents

The organic phase, consisting of the this compound extractant dissolved in an immiscible organic diluent, has parameters that are crucial for optimizing the separation process.

The concentration of this compound in the organic diluent directly impacts the distribution ratio of the metal being extracted. In the extraction of the Molybdenum(VI)-thiocyanate complex, plotting the logarithm of the distribution ratio (log D) against the logarithm of the this compound concentration (log [NPy]) yields a straight line with a slope of approximately 2. This relationship indicates that two molecules of the extractant are involved in the formation of the extracted species. Therefore, adjusting the extractant concentration is a key tool for controlling the efficiency of the metal transfer.

The choice of diluent, such as benzene or xylene, is also important. The diluent not only serves as a carrier for the extractant but also influences the solvation of the extractant and the extracted complex. The physical properties of the diluent, such as its dielectric constant, dipole moment, and solubility parameter, can affect the extraction kinetics and equilibrium. A diluent that interacts strongly with the extractant may reduce the concentration of "free extractant" available for metal complexation, thereby lowering the extraction rate. For pyridine-based extractants, non-polar or moderately polar diluents that ensure high solubility of the extractant and its metal complex are typically preferred to prevent the formation of a third phase.

Elucidation of Extracted Species Stoichiometry and Complexation Mechanisms

Understanding the chemical nature and stoichiometry of the extracted species is fundamental to describing the extraction mechanism. For systems using basic extractants like this compound, the mechanism typically involves the formation of ion-pair complexes.

In the well-documented case of Molybdenum(VI) extraction in the presence of thiocyanate from an acidic medium, the mechanism proceeds as follows:

The nitrogen atom of the this compound (NPy) in the organic phase is protonated by the acid from the aqueous phase, forming a pyridinium (B92312) cation (NPyH⁺).

In the aqueous phase, Molybdenum(VI) reacts with thiocyanate ions to form a stable anionic complex, specifically [MoO₂(SCN)₄]²⁻.

The protonated extractant cation and the metallic anionic complex are exchanged at the aqueous-organic interface, forming a neutral, hydrophobic ion-pair, (NPyH⁺)₂[MoO₂(SCN)₄]²⁻, which is soluble in the organic phase.

Solvent Regeneration and Reusability in Extraction Systems

For an extraction process to be economically viable and environmentally sustainable, the organic solvent must be regenerated and reused over multiple cycles. Regeneration, also known as stripping, involves removing the extracted metal from the loaded organic phase and returning the extractant to its active form.

The method of stripping depends on the stability of the extracted metal complex. For ion-pair complexes formed with this compound, regeneration can often be achieved by altering the conditions of the aqueous phase to break the complex. Common stripping strategies include:

pH Adjustment: Contacting the loaded organic phase with a basic aqueous solution (e.g., sodium hydroxide or ammonia) deprotonates the pyridinium cation (NPyH⁺), converting it back to the neutral this compound (NPy). This breaks the ion-pair and transfers the metal anion back into the aqueous phase.

Acid Stripping: In some systems, a high concentration of a mineral acid can be used for stripping. For instance, in the synergistic extraction of nickel, a stripping solution containing sulfuric acid has been effectively used to recover the metal from the loaded organic phase. saimm.co.za This process works by shifting the equilibrium, protonating the extractant while the metal is recovered in a concentrated acidic stream.

Use of Complexing Agents: An aqueous solution containing a strong complexing agent (e.g., thiourea) can be used to strip metals like palladium by forming a more stable aqueous complex, thereby displacing the metal from the organic phase.

The choice of stripping agent and conditions is critical to ensure efficient metal recovery and minimal degradation of the this compound extractant, allowing for its effective reuse in subsequent extraction cycles.

Synergistic Extraction Systems Involving this compound

Synergistic extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies. This compound is highly effective as a synergist when combined with acidic extractants, such as carboxylic acids, for the separation of divalent base metals.

A prominent example is the separation of nickel from calcium using a mixture of a carboxylic acid (like Versatic 10) and 4-(5-nonyl)pyridine. saimm.co.za While Versatic 10 alone can extract nickel, its selectivity over calcium is limited. The addition of 4-(5-nonyl)pyridine creates a powerful synergistic effect that significantly enhances the extraction of nickel while simultaneously suppressing the extraction of calcium (an antagonistic effect).

This phenomenon is quantified by the synergistic shift (ΔpH₅₀), which is the difference in the pH at which 50% of the metal is extracted (pH₅₀) between the acidic extractant alone and the mixture. For the Versatic 10 / 4-(5-nonyl)pyridine system, large synergistic shifts are observed for nickel, while antagonistic shifts (an increase in pH₅₀) are seen for calcium. This dramatically increases the separation factor between the two metals.

| Metal Ion | System | pH50 | Separation Factor (ΔpH50 Ni-Ca) |

|---|---|---|---|

| Nickel (Ni²⁺) | 0.50 M Versatic 10 | 6.34 | 3.48 |

| 0.50 M Versatic 10 + 0.50 M 4-(5-nonyl)pyridine | 4.62 | ||

| Calcium (Ca²⁺) | 0.50 M Versatic 10 | 7.38 | |

| 0.50 M Versatic 10 + 0.50 M 4-(5-nonyl)pyridine | 8.10 |

The mechanism behind this synergy involves the formation of a mixed-ligand complex or an adduct. The carboxylic acid acts as the primary extractant, exchanging its proton for a metal ion, while the this compound, a Lewis base, coordinates to the metal center in the extracted complex. This coordination displaces residual water molecules from the metal's coordination sphere, increasing the hydrophobicity and stability of the complex and thus enhancing its distribution into the organic phase.

Applications in Catalysis

Catalytic Roles in Polymerization Reactions

4-Nonylpyridine plays a crucial role as a ligand in modifying the properties of transition metal catalysts used in polymerization reactions. The long nonyl group enhances the solubility of the catalyst complex in organic solvents, which is advantageous for homogeneous catalysis.

Integration into Self-Assembled Multinuclear Palladium Catalysts for Olefin Copolymerization

Recent research has highlighted the incorporation of 4-(5-nonyl)pyridine (B1580862) as a key ligand in the structure of self-assembled multinuclear Palladium(II) catalysts for the copolymerization of ethylene (B1197577) and vinyl fluoride. nih.govresearchgate.net One such complex, {(Li-OPOOMe2)PdMe(4-5-nonyl-pyridine)}4Li2Cl2, has been a subject of study. nih.govresearchgate.net In this tetranuclear complex, four (phosphine-sulfonate)PdMe(py') units, where py' is 4-(5-nonyl)pyridine, are arranged around a central inorganic cage. nih.gov

It has been observed that the copolymerization activities of these multinuclear palladium catalysts are significantly lower—by over 100 times—compared to their activities in ethylene homopolymerization. nih.govresearchgate.net Additionally, the molecular weights of the resulting copolymers are reduced. nih.govresearchgate.net The molecular weight distributions of the copolymers can vary depending on the stability of the catalyst's core structure under the reaction conditions. nih.govresearchgate.net

Table 1: Research Findings on Olefin Copolymerization using a Palladium Catalyst with this compound

| Catalyst | Comonomers | VF Incorporation (mol%) | Copolymer Structure | Key Findings |

|---|

Potential in Photocatalytic Systems via Ruthenium Complexes

While the direct application of this compound in Ruthenium-based photocatalytic systems is not extensively documented in publicly available research, the broader class of pyridine-type ligands plays a significant role in the structure and function of Ruthenium(II) polypyridyl complexes, which are prominent in photocatalysis. These complexes are known for their use in a variety of light-driven organic transformations. nih.gov

The electronic and steric properties of pyridine-based ligands can be tuned to modify the photophysical and redox properties of the Ruthenium center. For instance, the introduction of electron-donating or electron-withdrawing groups on the pyridine (B92270) ring can alter the energy levels of the molecular orbitals, thereby influencing the efficiency of photoredox cycles. researchgate.net Alkyl groups, such as the nonyl group in this compound, are generally considered electron-donating, which could potentially enhance the photocatalytic activity of a Ruthenium complex.

Table 2: General Potential Roles of Pyridine-Based Ligands in Ruthenium Photocatalysis

| Property Influenced | Effect of Ligand Modification | Potential Relevance of this compound |

|---|---|---|

| Solubility | Introduction of long alkyl chains enhances solubility in organic solvents. | The nonyl group would significantly increase solubility in non-polar media. |

| Redox Potential | Electron-donating/withdrawing groups on the pyridine ring tune the Ru(II)/Ru(III) redox potential. | The electron-donating nonyl group could make the complex easier to oxidize. |

| Photophysical Properties | Ligand structure affects the energy and lifetime of the metal-to-ligand charge-transfer (MLCT) excited state. | Could be used to fine-tune the excited-state properties for specific photocatalytic reactions. |

Applications in Advanced Materials Science

Role in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, and their performance is highly dependent on the composition of their electrolyte. Pyridine (B92270) derivatives are common additives used to improve DSSC performance, and 4-Nonylpyridine has been identified as a particularly effective agent in this regard.

In DSSCs, the electrolyte's primary role is to regenerate the dye molecule after it injects an electron into a semiconductor layer, typically titanium dioxide (TiO2). However, undesirable side reactions, such as charge recombination where the injected electron recombines with the electrolyte, can significantly lower the cell's efficiency. Nitrogen-containing heterocyclic compounds like this compound are added to the electrolyte to mitigate these losses. nih.gov

The mechanism of enhancement involves the adsorption of this compound molecules onto the surface of the TiO2 photoanode. nih.gov This surface modification leads to two key benefits:

Negative Shift of the Conduction Band: The adsorbed pyridine molecules shift the conduction band edge of the TiO2 to a more negative potential. This shift increases the energy difference between the semiconductor's Fermi level and the redox potential of the electrolyte, resulting in a higher open-circuit voltage (Voc), a critical parameter for solar cell performance. nih.gov

Surface Passivation: The this compound layer on the TiO2 surface acts as a barrier, physically hindering the oxidized species in the electrolyte from approaching the surface and recombining with the injected electrons. nih.gov

| Parameter | Function | Impact of this compound |

| Open-Circuit Voltage (Voc) | The maximum voltage a solar cell can produce. | Increased due to the negative shift of the TiO2 conduction band. nih.gov |

| Short-Circuit Current (Jsc) | The maximum current a solar cell can produce. | Can be influenced by effects on electron transport kinetics. nih.gov |

| Fill Factor (FF) | A measure of the cell's quality and resistance to power loss. | Improved by reducing recombination losses. |

| Power Conversion Efficiency (η) | The overall efficiency of converting light to electrical power. | Significantly enhanced due to improvements in Voc and FF. |

This table provides an interactive overview of how this compound influences key performance parameters in Dye-Sensitized Solar Cells.

The addition of this compound to the electrolyte has a profound impact on the kinetics of charge transfer and mass transport within the DSSC. By suppressing the back-charge-transfer process (recombination), it effectively increases the electron lifetime in the TiO2 semiconductor, allowing for more efficient charge collection. nih.gov

While the primary benefit is the reduction of recombination, the concentration and nature of the pyridine additive can also influence the diffusion of the redox species (typically I⁻/I₃⁻) within the electrolyte. The bulky nonyl group of this compound can affect the viscosity of the electrolyte, which in turn modulates the diffusion coefficients of the charge carriers. researchgate.net Optimizing the concentration of this compound is therefore crucial to balance the positive effects of increased Voc and suppressed recombination against any potential negative impacts on mass transport and charge transfer at the counter electrode. researchgate.net

Hydrogen-Bonded Liquid Crystalline Systems

Supramolecular chemistry offers a pathway to create novel materials by assembling molecules through non-covalent interactions, such as hydrogen bonds. This compound, with its nitrogen atom acting as a hydrogen bond acceptor, is a valuable building block for creating such systems, particularly hydrogen-bonded liquid crystals (HBLCs). mdpi.com

HBLCs are typically formed by combining a hydrogen bond donor molecule with a hydrogen bond acceptor molecule. In this context, this compound serves as the acceptor. The donor is often a molecule containing a carboxylic acid group, such as a 4-n-alkoxybenzoic acid. mdpi.commdpi.com When mixed, a hydrogen bond forms between the acidic proton of the carboxylic acid and the lone pair of electrons on the pyridine's nitrogen atom. mdpi.com

This intermolecular hydrogen bond creates a new, larger supramolecular complex that can exhibit liquid crystalline properties (mesophases) that are not present in the individual components. The long, flexible nonyl chain of this compound contributes to the formation of these ordered, fluid phases (e.g., nematic or smectic phases) by promoting molecular anisotropy and appropriate intermolecular spacing. mdpi.comresearchgate.net

The formation and characterization of these complexes are confirmed through various analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the formation of the hydrogen bond by observing shifts in the characteristic vibrational frequencies of the C=O and O-H groups of the carboxylic acid. mdpi.com

Differential Scanning Calorimetry (DSC): Used to determine the temperatures of phase transitions, confirming the existence of liquid crystalline phases and their thermal stability range. mdpi.comscispace.com

Polarized Optical Microscopy (POM): Allows for the visual identification of specific liquid crystal phases by observing their unique optical textures. mdpi.comscispace.com

Liquid crystal systems, including those formed with this compound, are known for their responsiveness to external stimuli like electric fields. When a nematic liquid crystal is placed between two electrodes, the application of a voltage can induce a collective alignment of the molecules. mtak.hu This reorientation is driven by the dielectric anisotropy of the molecules—the difference in dielectric permittivity parallel and perpendicular to the long molecular axis.

For a this compound-based HBLC, the supramolecular complex would possess a net dipole moment and significant dielectric anisotropy. When an electric field is applied, it exerts a torque on these complexes, causing them to align with the field. This alignment changes the bulk optical properties of the material, such as its refractive index, an effect that is the basis for liquid crystal displays (LCDs). sciforum.net The dynamics of this switching process—the time it takes for the molecules to reorient when the field is turned on or off—are governed by the material's rotational viscosity and the elastic constants of the liquid crystal phase. nih.govresearchgate.net The presence of orienting films or surface coatings on the electrodes is also crucial, as they define the initial alignment of the liquid crystal molecules in the absence of a field.

Integration into Spin Crossover Metal-Organic Framework (MOF) Materials

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Certain MOFs, particularly those containing iron(II), can exhibit a phenomenon known as spin crossover (SCO), where the metal center can be switched between two different electronic spin states (high-spin and low-spin) by external stimuli like temperature, pressure, or the introduction of guest molecules. mdpi.com

Pyridine and its derivatives are commonly used as ligands in the construction of SCO MOFs. nih.gov The nitrogen atom of the pyridine ring coordinates to the metal center (e.g., Fe(II)), completing its coordination sphere and influencing its electronic properties. researchgate.net A well-known example is the Hofmann-type framework, with a general structure of Fe(pyridine)₂Ni(CN)₄. nih.govmdpi.com

The integration of this compound as a ligand in such frameworks would introduce significant modifications compared to unsubstituted pyridine. The long, bulky nonyl chain would act as a large spacer group between the layers or chains of the framework. This could lead to:

Increased Porosity and Interlayer Spacing: The nonyl groups would likely prevent dense packing, creating larger voids and channels within the MOF structure.

Modified Guest Interactions: The SCO behavior is often highly sensitive to the presence of guest molecules within the pores. mdpi.commdpi.com The non-polar, aliphatic nature of the pores created by the nonyl chains would alter the framework's affinity for different guest molecules, thereby providing a mechanism to tune the spin transition temperature and cooperativity.

Altered Cooperative Effects: The steric bulk of the nonyl groups would influence the vibrational properties (phonons) of the crystal lattice, which play a key role in mediating the cooperative nature of the spin transition.

While specific MOFs incorporating this compound are a developing area of research, its structural characteristics make it a compelling candidate for designing new functional SCO materials with tunable properties. rsc.org

Biological and Receptor Based Research Applications

Investigation of Bioactivity through Metal Complexes

An extensive review of available scientific literature indicates a lack of specific research into the synthesis or biological evaluation of ruthenium complexes involving 4-nonylpyridine as a ligand. While ruthenium-based complexes are a broad area of investigation for potential anticancer and antimicrobial agents, studies specifically detailing the bioactivity of Ruthenium-4-Nonylpyridine complexes are not present in the current body of published research.

Receptor Agonist Studies

Research into pyridine (B92270) derivatives has identified 6-Nonylpyridine-2,4-diol as a highly potent agonist for the G protein-coupled receptor 84 (GPR84). researchgate.netresearchgate.net GPR84 is primarily expressed in immune-related tissues and is considered a potential drug target for inflammatory diseases. researchgate.net The identification of 6-Nonylpyridine-2,4-diol resulted from a high-throughput screening of a large compound library, which sought novel agonists for the receptor. researchgate.net

In these studies, 6-Nonylpyridine-2,4-diol was distinguished as the most potent GPR84 agonist discovered to date, exhibiting an EC₅₀ value of 0.189 nM. researchgate.netacs.org The potency of this compound provides a valuable chemical tool for further investigation into the physiological and pathological functions of GPR84. researchgate.netacs.org

Potency of 6-Nonylpyridine-2,4-diol on GPR84

| Compound | Target Receptor | Potency (EC₅₀) |

|---|---|---|

| 6-Nonylpyridine-2,4-diol | GPR84 | 0.189 nM |

Isolation and Structural Elucidation of Natural Pyridine Alkaloids Related to this compound

Natural product chemistry has led to the isolation and characterization of various pyridine alkaloids from plant sources that are structurally related to this compound. These investigations are crucial for discovering new bioactive compounds.

A common procedure for isolating alkaloids from plant material, such as the aerial parts of Caryopteris mongolica, involves an acid-base extraction method. nih.gov The dried and powdered plant material is first extracted with an organic solvent like ethanol. The resulting residue is then treated with an acidic aqueous solution to protonate the basic alkaloids, rendering them water-soluble. This aqueous layer is washed with a non-polar solvent to remove neutral and acidic impurities. Subsequently, the pH of the aqueous solution is adjusted to a basic range (pH 9–10) with a base like ammonium (B1175870) hydroxide (B78521), which deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents. Finally, extraction with a solvent such as chloroform (B151607) yields the crude alkaloid mixture. nih.gov

Further purification is typically achieved through chromatographic techniques. The structural elucidation of the isolated pure compounds is performed using a combination of spectroscopic methods, including mass spectrometry (MS), infrared (IR) spectroscopy, and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Examples of naturally occurring pyridine alkaloids related to this compound have been isolated from Houttuynia cordata. These include compounds such as 3,5-didecanoyl-4-nonyl-1,4-dihydropyridine and 3-decanoyl-4-nonyl-5-dodecanoyl-1,4-dihydropyridine, which feature the core pyridine or dihydropyridine (B1217469) ring functionalized with a nonyl group and other acyl chains. nih.gov From Caryopteris mongolica, a variety of pyridine alkaloids have also been successfully isolated and characterized. nih.govresearchgate.net

Supramolecular Assemblies and Non Covalent Interactions

Exploration of Non-Covalent Interactions in 4-Nonylpyridine Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the assembly of molecules into larger, functional architectures. In systems involving this compound, the primary non-covalent forces at play are hydrogen bonding and metal-ligand coordination, both of which utilize the electron-donating nitrogen atom of the pyridine (B92270) ring.

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective hydrogen bond acceptor. This capability is fundamental to its use in forming supramolecular liquid crystals. tandfonline.comfrontiersin.org Liquid crystals are phases of matter that exhibit properties between those of conventional liquids and solid crystals. The formation of these phases is often driven by the self-assembly of molecules with specific shapes and interactions.

In a typical supramolecular liquid crystal system, this compound (the hydrogen bond acceptor) is combined with a complementary molecule that acts as a hydrogen bond donor, such as a phenol (B47542) or a carboxylic acid. whiterose.ac.uk The directional hydrogen bond links the two different molecules together, forming a new, larger supramolecular complex, often called a "synthon." tandfonline.comnih.gov This new entity has a combined molecular shape and polarity that is conducive to forming ordered, yet fluid, mesophases.

The role of the nonyl chain is crucial. Its length and flexibility promote the formation of calamitic (rod-like) or discotic (disk-like) molecular shapes in the resulting complex, which are essential for liquid crystallinity. Furthermore, the van der Waals interactions between the long alkyl chains of adjacent complexes help to stabilize the ordered arrangement, leading to the formation of various liquid crystal phases, such as nematic or smectic phases. tandfonline.com Research on analogous long-chain alkylpyridines has demonstrated that by systematically varying the length of the alkyl chain or the structure of the hydrogen bond donor, the stability and temperature range of the resulting liquid crystal phases can be precisely controlled. rsc.orgresearchgate.net

Beyond hydrogen bonding, the pyridine nitrogen's lone pair of electrons allows it to act as a powerful ligand, forming coordinate bonds with transition metal ions. wikipedia.org This interaction is a fundamental tool for constructing complex supramolecular frameworks and assemblies. When this compound is introduced into a system containing metal ions, the nitrogen atom donates its electron pair to an empty orbital of the metal center, creating a stable metal-ligand bond.

This coordination ability has been leveraged to create sophisticated, functional molecular assemblies. For example, 4-(5-nonyl)pyridine (B1580862), a structural isomer of this compound, has been used as a ligand in the formation of palladium complexes. nih.gov In these structures, the pyridine moiety coordinates directly to the palladium metal center, influencing the geometry and reactivity of the resulting complex. The presence of the nonyl chain provides solubility in nonpolar solvents and can influence the packing of the complexes in the solid state.

The coordination of pyridine-type ligands to metal ions like cadmium(II) and silver(I) is also a well-established method for creating mononuclear or polynuclear coordination compounds. nih.gov The predictable geometry of coordination bonds, combined with the specific coordination preferences of the metal ion (e.g., tetrahedral, square planar, octahedral), allows for the rational design of intricate, multi-component supramolecular architectures. nih.gov

Molecular Self-Assembly Processes

Molecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. This compound is an exemplary component in self-assembling systems, where its distinct structural features direct the formation of complex and functional superstructures.

The role of this compound as a directing ligand is powerfully illustrated in the field of catalysis. Research has shown that a palladium methyl complex featuring a 4-(5-nonyl)pyridine ligand can spontaneously self-assemble in solution. nih.gov In this system, four individual palladium complex units associate through lithium-oxygen bonds to form a well-defined tetranuclear cage-like structure.

This self-assembled tetramer functions as a highly effective catalyst for the production of high molecular weight linear polyethylene. nih.gov The catalytic activity is directly linked to the assembled state; under conditions where the tetrameric structure remains intact, high molecular weight polymer is produced. Conversely, when conditions cause the assembly to fragment into its monomeric components, the catalytic outcome changes to the production of low molecular weight oligomers. nih.gov This demonstrates that the this compound ligand is not merely an accessory component but plays a critical role in directing the self-assembly of a sophisticated, multinuclear catalyst whose function is dependent on its supramolecular structure.

| Catalyst State | Ligand | Assembly | Ethylene (B1197577) Polymerization Product | Reference |

| Assembled | 4-(5-Nonyl)pyridine | Tetranuclear Cage | High Molecular Weight Polyethylene | nih.gov |

| Fragmented | 4-(5-Nonyl)pyridine | Monomeric Species | Low Molecular Weight Oligomers | nih.gov |

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com this compound contributes to this field through two primary mechanisms stemming from its amphiphilic nature: the predictable interactions of its pyridine head and the packing influence of its nonyl tail.

Pyridine Ring Interactions : The pyridine group provides a robust and predictable site for forming "supramolecular synthons," which are reliable patterns of intermolecular interactions. The most common synthon involves the O-H···N hydrogen bond formed between a carboxylic acid or phenol and the pyridine nitrogen. whiterose.ac.uk This highly directional and reliable interaction allows for the programmed assembly of co-crystals, where this compound is linked to other molecular components in a pre-designed fashion. The pyridine ring can also engage in π-π stacking interactions with other aromatic rings, further stabilizing the crystal lattice. researchgate.net

By combining the directional hydrogen-bonding capabilities of the pyridine ring with the space-filling and van der Waals contributions of the nonyl chain, this compound can be used to engineer complex crystalline solids with tailored structures and properties.

Analytical Methodologies for Characterization of 4 Nonylpyridine Systems

Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the molecular characteristics of 4-nonylpyridine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible, and Fluorescence Spectroscopy each offer unique information about the compound's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the nonyl chain. The protons on the pyridine ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. Specifically, the protons at the 2 and 6 positions (ortho to the nitrogen) are expected to resonate at a lower field than the protons at the 3 and 5 positions (meta to the nitrogen). The protons of the nonyl group will appear in the upfield region, typically between δ 0.8 and 2.7 ppm. The terminal methyl (CH₃) group of the nonyl chain is expected to show a triplet at approximately δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) group attached directly to the pyridine ring would be observed further downfield compared to the other methylene groups due to the influence of the aromatic ring.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring are expected to have chemical shifts in the aromatic region, typically between δ 120 and 150 ppm. The carbon atom at the 4-position, bonded to the nonyl group, will have a distinct chemical shift. The carbon atoms of the nonyl chain will appear in the aliphatic region of the spectrum, generally between δ 14 and 40 ppm. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups within the nonyl chain. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the nonyl group to the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2, H-6 | 8.2 - 8.5 | 148 - 152 |

| Pyridine H-3, H-5 | 7.0 - 7.3 | 122 - 125 |

| Pyridine C-4 | - | 145 - 150 |

| α-CH₂ (of nonyl) | 2.5 - 2.7 | 35 - 40 |

| Other CH₂ (of nonyl) | 1.2 - 1.6 | 22 - 32 |

Note: These are predicted values based on known data for similar 4-alkylpyridines and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for studying intermolecular interactions such as hydrogen bonding. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring and the alkyl chain. researchgate.net

The key vibrational modes for the pyridine ring include C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations, which are observed in the 1400-1600 cm⁻¹ region. researchgate.net The presence of a band around 1597 cm⁻¹ is a characteristic feature of the pyridine ring. researchgate.net The C-H bending vibrations of the substituted pyridine ring can be found in the fingerprint region, and their exact positions can provide information about the substitution pattern.

The nonyl group will exhibit characteristic C-H stretching vibrations for the methyl (CH₃) and methylene (CH₂) groups in the 2850-3000 cm⁻¹ region. libretexts.org Specifically, asymmetric and symmetric stretching of CH₂ groups are typically observed around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. C-H bending vibrations for the alkyl chain are expected in the 1375-1470 cm⁻¹ range. libretexts.org

FTIR is also highly sensitive to hydrogen bonding. In systems where this compound acts as a hydrogen bond acceptor (e.g., in the presence of proton donors like alcohols or carboxylic acids), a shift in the vibrational frequency of the pyridine ring modes can be observed. This is because hydrogen bonding alters the electron density distribution within the pyridine ring, affecting the bond strengths and, consequently, their vibrational frequencies.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine Ring | C-H Stretch | 3000 - 3100 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Alkyl Chain (CH₂, CH₃) | C-H Stretch | 2850 - 3000 |

| Alkyl Chain (CH₂) | C-H Bend (Scissoring) | ~1470 |

| Alkyl Chain (CH₃) | C-H Bend (Asymmetric) | ~1460 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* transitions associated with the pyridine ring.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and occur at shorter wavelengths. The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. These transitions are generally of lower intensity and appear at longer wavelengths compared to the π → π* transitions. researchgate.net For pyridine and its alkyl derivatives, the π → π* transitions are typically observed below 280 nm, while the weaker n → π* transition can be seen as a shoulder at a longer wavelength. researchgate.net

UV-Visible spectroscopy is also a valuable tool for studying the complexation of this compound with metal ions or other molecules. Upon complexation, the electronic environment of the pyridine ring is altered, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity. These changes can be used to determine the stoichiometry and stability constants of the resulting complexes. nih.gov For instance, the formation of a metal-ligand complex can lead to the appearance of new charge-transfer bands, which are often in the visible region, resulting in a colored solution. libretexts.org

Table 3: Expected Electronic Transitions for this compound in UV-Visible Spectroscopy

| Transition Type | Orbital Change | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | < 280 | High |

Fluorescence spectroscopy can be used to investigate the photophysical properties of this compound, specifically its ability to emit light after being electronically excited. While pyridine itself is weakly fluorescent, its derivatives can exhibit fluorescence depending on their structure and environment. The fluorescence properties of this compound would be influenced by the nature of its excited states and the non-radiative decay pathways available.

The fluorescence emission spectrum is typically a mirror image of the longest wavelength absorption band (the n → π* transition). The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the extent of molecular relaxation in the excited state. The fluorescence quantum yield, which is the ratio of the number of emitted photons to the number of absorbed photons, is a measure of the efficiency of the fluorescence process.

Electrochemical Characterization

Electrochemical techniques are employed to study the redox properties of this compound, providing information on its ability to donate or accept electrons.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of this compound. In a CV experiment, the potential of a working electrode is scanned linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the kinetics of the electron transfer processes.

The electrochemical behavior of this compound is expected to be influenced by the electron-rich pyridine ring. The nitrogen atom's lone pair of electrons can be oxidized at a sufficiently high positive potential. The reduction of the pyridine ring is also possible at negative potentials. The presence of the electron-donating nonyl group at the 4-position is expected to make the oxidation of the pyridine ring easier (occur at a less positive potential) compared to unsubstituted pyridine.

A typical cyclic voltammogram of a reversible one-electron process shows a pair of peaks, one for the oxidation and one for the reduction. The peak potential separation (ΔEp = Epa - Epc) for a reversible process is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred. The ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to unity for a reversible couple. researchgate.net Deviations from these ideal values can provide information about the kinetics of the electron transfer and any coupled chemical reactions. researchgate.net The scan rate dependence of the peak currents and potentials can also be used to distinguish between diffusion-controlled and adsorption-controlled electrochemical processes. researchgate.net

Table 4: Key Parameters Obtained from Cyclic Voltammetry of a Redox-Active Species

| Parameter | Symbol | Information Provided |

|---|---|---|

| Anodic Peak Potential | Epa | Potential at which oxidation occurs |

| Cathodic Peak Potential | Epc | Potential at which reduction occurs |

| Half-wave Potential | E1/2 | (Epa + Epc)/2; formal redox potential |

| Anodic Peak Current | Ipa | Proportional to the concentration of the reduced species |

| Cathodic Peak Current | Ipc | Proportional to the concentration of the oxidized species |

| Peak Potential Separation | ΔEp | Indicates the reversibility of the electron transfer |

Other Advanced Analytical Techniques

Advanced analytical techniques are crucial for the in-depth characterization of chemical systems, providing detailed information on their physical and structural properties. For systems involving this compound, techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) offer invaluable insights into particle size, morphology, and crystalline structure.

Dynamic Light Scattering (DLS) for Particle Size and Hydrogel Swelling

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of particles in suspension, typically in the submicron range. patsnap.com The methodology is based on the principle of Brownian motion; smaller particles move more rapidly in suspension compared to larger ones. patsnap.com When a laser beam passes through a particle suspension, the scattered light intensity fluctuates over time due to this particle movement. DLS measures these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. patsnap.com

This technique is particularly valuable for studying the swelling behavior of hydrogels. aps.orgmdpi.com Hydrogels, which are cross-linked polymer networks swollen with a solvent, can change in size in response to external stimuli such as pH or ionic strength. nih.govresearchgate.net DLS can monitor these changes in real-time, providing kinetic data on the swelling and collapsing processes. nih.gov

In studies of stimuli-responsive hydrogel nanoparticles based on pyridine derivatives, such as poly(4-vinyl pyridine), DLS has been instrumental. Research has demonstrated that these nanoparticles exhibit significant changes in size in response to variations in pH and ionic strength. researchgate.net For instance, at a pH below the polymer's pKa, the pyridine groups become protonated, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the nanoparticles. researchgate.net Conversely, at a higher pH, the chains are deprotonated, causing the nanoparticles to collapse. researchgate.net

Research Findings on Swelling Behavior of Poly(4-vinyl pyridine) Nanoparticles

The swelling of poly(4-vinyl pyridine) nanoparticles is significantly influenced by the pH and ionic strength of the surrounding medium. DLS measurements have quantified these changes, showing a substantial increase in particle diameter at lower pH and low ionic strength. researchgate.net

| Condition | Resulting Particle Diameter (nm) |

|---|---|

| pH 6.8 with 10 mM ionic strength | 850 |

| Higher ionic strength | Collapsed state (smaller diameter) |

This interactive table summarizes the effect of environmental conditions on the size of poly(4-vinyl pyridine) nanoparticles as determined by DLS. The data indicates a significant swelling effect at near-neutral pH and low ionic strength. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, detailed information about the morphology (shape and size) of nanoparticles. mdpi.comresearchgate.net TEM operates by directing a beam of electrons through an ultra-thin specimen. mdpi.com The interaction of the electrons with the sample creates an image, which is then magnified and focused onto an imaging device. This allows for the direct visualization of individual nanoparticles and their structural features with resolutions down to the atomic level. mdpi.com

For the characterization of nanoparticle systems, TEM analysis can reveal critical information, including:

Topographical features : The surface structure and shape of the nanoparticles (e.g., spherical, rod-like). youtube.com

Morphological details : The size, size distribution, and aggregation state of the particles. researchgate.netyoutube.com

Crystalline nature : High-resolution TEM (HRTEM) can visualize the crystal lattice planes of individual particles, confirming their crystallinity. researchgate.netyoutube.com

Sample preparation for TEM is a critical step and typically involves depositing a dilute suspension of the nanoparticles onto a TEM grid coated with a thin film of carbon. microscopyinnovations.com Negative staining with agents like uranyl acetate (B1210297) can be used to enhance the contrast of organic nanoparticles. microscopyinnovations.com

While specific TEM studies on this compound nanoparticles are not detailed in the provided context, the technique is routinely applied to characterize various types of nanoparticles, including those made from polymers and other organic materials. nih.gov For example, in the study of dextran-coated iron oxide nanoparticles, TEM images clearly distinguished between aggregated, irregularly shaped non-coated particles and non-aggregated, uniformly spherical coated nanoparticles. researchgate.net

Illustrative Data Comparison between DLS and TEM for Particle Size

It is common to use both DLS and TEM to characterize nanoparticle size, as they provide complementary information. DLS measures the hydrodynamic diameter in solution, while TEM provides the diameter of the dry, core material.

| Technique | Measured Diameter (nm) | Information Provided |

|---|---|---|

| Dynamic Light Scattering (DLS) | 6.06 ± 0.9 | Hydrodynamic size in suspension |

| Transmission Electron Microscopy (TEM) | 4.28 ± 1.1 | Core particle size (dry state) |

This interactive table presents a comparison of particle size data for monocrystalline iron oxide nanoparticles obtained by DLS and TEM, illustrating the different aspects of particle size captured by each technique. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary, non-destructive analytical technique for determining the atomic and molecular structure of a crystal. chemicaljournal.inwikipedia.org The method is based on the principle of Bragg's Law, which relates the wavelength of incident X-rays, the angle of incidence, and the spacing between the crystal lattice planes. chemicaljournal.inrutgers.edu When a beam of monochromatic X-rays strikes a crystalline sample, it diffracts in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be produced. wikipedia.org

XRD is fundamental for:

Phase identification of crystalline materials. chemicaljournal.in

Determination of crystal structure, including lattice parameters and atomic positions. wikipedia.org

Analysis of crystallite size, strain, and crystallographic texture. rutgers.edu

The application of XRD has been crucial in structural studies of pyridine derivatives. For instance, the crystal structure of (E)-4-(1-naphthylvinyl)pyridine, a related vinylpyridine compound, was successfully determined using single-crystal X-ray diffraction. researchgate.net The analysis revealed significant details about its molecular geometry and intermolecular interactions. researchgate.net

Crystallographic Data for (E)-4-(1-naphthylvinyl)pyridine

The single-crystal X-ray structure analysis of (E)-4-(1-naphthylvinyl)pyridine provided precise data on its crystal system and unit cell dimensions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3456(7) |

| b (Å) | 5.6789(3) |

| c (Å) | 18.9012(11) |

| β (°) | 109.234(2) |

This interactive table summarizes the key crystallographic parameters for (E)-4-(1-naphthylvinyl)pyridine, as determined by single-crystal X-ray diffraction. These parameters define the unit cell of the crystal. researchgate.net

This structural information is vital for understanding the solid-state properties of the material and for designing new materials with specific photoresponsive capabilities. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. While specific, peer-reviewed computational studies detailing the electronic parameters for 4-Nonylpyridine are not extensively available, the properties can be reliably inferred based on well-established principles and computational studies of related 4-alkylpyridines. ijnc.irresearchgate.net The primary influence on the electronic structure of the pyridine (B92270) ring is the presence of the C9H19 alkyl group at the 4-position.

The nonyl group acts as an electron-donating group through an inductive effect, pushing electron density into the aromatic π-system of the pyridine ring. This donation of electron density has significant consequences for the molecule's frontier molecular orbitals, which are crucial in determining its chemical reactivity. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ijnc.ir

For this compound, the electron-donating nonyl group is expected to raise the energy of the HOMO compared to unsubstituted pyridine, making it a better electron donor. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of pyridine, suggesting a higher degree of chemical reactivity. Studies on other alkyl-substituted aromatic systems have shown that this inductive effect tends to saturate after a certain chain length, meaning the electronic influence of the nonyl group would be similar to that of shorter alkyl chains like butyl or pentyl. researchgate.netacs.org

Table 1: Expected Effects of the 4-Nonyl Group on Electronic Structure Parameters of Pyridine

| Parameter | Expected Effect Compared to Unsubstituted Pyridine | Underlying Reason |

|---|---|---|

| HOMO Energy | Increase (less negative value) | The electron-donating inductive effect of the nonyl group destabilizes the HOMO, making it easier to remove an electron. |

| LUMO Energy | Minor change | The inductive effect has a less significant impact on the energy of the unoccupied orbitals. |

| HOMO-LUMO Gap (ΔE) | Decrease | A direct consequence of the significant increase in HOMO energy with only a minor change in LUMO energy. A smaller gap implies higher reactivity. |

| Ionization Potential | Decrease | Related to the HOMO energy; a higher HOMO energy level results in a lower energy requirement to remove an electron. |

| Electron Affinity | Minor change | Related to the LUMO energy; the molecule's ability to accept an electron is not significantly altered. |

Molecular Modeling and Simulation of Interactions

Molecular modeling and dynamic simulations are powerful computational techniques used to study the physical movements and interactions of atoms and molecules over time. acs.org For this compound, these simulations can provide critical insights into its behavior in different environments, particularly due to its amphiphilic nature, which combines a polar pyridine "head" group with a long, non-polar "tail."

Molecular dynamics (MD) simulations can model the interactions of this compound with solvent molecules, with other molecules of its kind, or at interfaces between different phases (e.g., oil and water). acs.org Such simulations are valuable for predicting macroscopic properties based on molecular-level interactions.